Dolasetron-d4: A Technical Guide for Researchers
Dolasetron-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Dolasetron-d4, a deuterated analog of the potent and selective 5-HT3 receptor antagonist, Dolasetron. This document outlines its chemical structure, and physical properties, and explores its primary application as an internal standard in pharmacokinetic and metabolic studies. Detailed experimental methodologies, signaling pathways, and logical workflows are presented to support its use in a research and drug development context.
Chemical Structure and Properties
Dolasetron-d4 is a stable isotope-labeled version of Dolasetron, where four hydrogen atoms on the indole ring have been replaced with deuterium. This isotopic substitution renders the molecule heavier, allowing it to be distinguished from its non-deuterated counterpart by mass spectrometry without significantly altering its chemical properties.
Chemical Structure
IUPAC Name: [(3S,7R)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate-d4
SMILES: O=C(C1=CNC2=C1C([2H])=C([2H])C([2H])=C2[2H])O[C@H]3C[C@]4([H])N5CC(--INVALID-LINK--C[C@@]5([H])C3)=O[1]
Physicochemical Properties
Quantitative data for Dolasetron-d4 is not extensively published. The following table summarizes the known properties of Dolasetron-d4 and its non-deuterated analog, Dolasetron. The properties of Dolasetron serve as a close approximation for its deuterated form.
| Property | Dolasetron-d4 | Dolasetron |
| Molecular Formula | C₁₉H₁₆D₄N₂O₃ | C₁₉H₂₀N₂O₃ |
| Molecular Weight | 328.40 g/mol [1] | 324.37 g/mol |
| Appearance | - | White to off-white powder |
| Melting Point | Not Reported | 278 °C (as mesylate salt)[2] |
| Solubility (Qualitative) | Soluble in Acetone, Acetonitrile, DMSO, Methanol | Freely soluble in water and propylene glycol; slightly soluble in ethanol and normal saline (as mesylate salt)[2] |
| pKa (Strongest Basic) | Not Reported | 5.68 (Predicted)[3] |
| LogP | Not Reported | 2.1[2] |
| Unlabeled CAS Number | 115956-12-2[1] | 115956-12-2 |
Mechanism of Action: 5-HT3 Receptor Antagonism
Dolasetron-d4, like its parent compound, functions as a highly specific and selective antagonist of the serotonin 5-HT3 receptor.[4][5] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin leads to neuronal depolarization.[6][7][8] In the context of emesis, particularly chemotherapy-induced nausea and vomiting (CINV), serotonin is released by enterochromaffin cells in the small intestine. This released serotonin activates 5-HT3 receptors on vagal afferent nerves, which in turn signal the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem, initiating the vomiting reflex.[4][9][10]
Dolasetron blocks this pathway by competitively inhibiting serotonin binding to the 5-HT3 receptor, thereby preventing the initiation of the emetic signal. The parent drug is rapidly and completely metabolized to a reduced, active metabolite, hydrodolasetron, which is primarily responsible for the pharmacological effect.[9][10][11]
Signaling Pathway of 5-HT3 Receptor Activation
The following diagram illustrates the downstream signaling cascade initiated by the activation of the 5-HT3 receptor, a pathway that is effectively blocked by Dolasetron.
Caption: 5-HT3 receptor activation and downstream signaling cascade leading to emesis.[1]
Experimental Protocols
Plausible Synthesis of Dolasetron-d4
The deuteration of the indole ring of Dolasetron can be achieved through acid-catalyzed hydrogen-deuterium exchange.
Objective: To introduce four deuterium atoms onto the benzene portion of the indole ring of Dolasetron.
Materials:
-
Dolasetron
-
Deuterated sulfuric acid (D₂SO₄)
-
Deuterated methanol (CD₃OD)
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve Dolasetron in deuterated methanol (CD₃OD).
-
Deuteration: Add a catalytic amount of deuterated sulfuric acid (e.g., 20 wt %) to the solution.[12][13]
-
Heating: Heat the reaction mixture at a temperature ranging from 60-90°C.[12][13] The reaction progress can be monitored by taking small aliquots and analyzing them by LC-MS to determine the extent of deuterium incorporation.
-
Quenching and Extraction: Once the desired level of deuteration is achieved, cool the reaction to room temperature. Carefully neutralize the acid with a saturated sodium bicarbonate solution. Extract the product into an organic solvent such as dichloromethane.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude Dolasetron-d4 using silica gel column chromatography to separate it from any unreacted starting material and byproducts.[14] The purity of the final product should be assessed by HPLC and the deuterium incorporation confirmed by mass spectrometry and ¹H NMR.
Use of Dolasetron-d4 as an Internal Standard in LC-MS/MS Analysis
Dolasetron-d4 is primarily used as an internal standard (IS) for the accurate quantification of Dolasetron and its metabolites in biological matrices.[15][16] The IS is added at a known concentration to both calibration standards and unknown samples to correct for variations in sample preparation, injection volume, and matrix effects during ionization.[17][18]
Objective: To accurately quantify Dolasetron in a plasma sample using Dolasetron-d4 as an internal standard.
Materials:
-
Plasma samples (calibration standards, quality controls, and unknown samples)
-
Dolasetron-d4 stock solution of known concentration
-
Dolasetron stock solution for calibration standards
-
Protein precipitation agent (e.g., acetonitrile)
-
LC-MS/MS system
Methodology:
-
Sample Preparation:
-
To a 100 µL aliquot of plasma, add a fixed amount (e.g., 10 µL) of the Dolasetron-d4 internal standard solution.
-
Add a protein precipitation agent, such as 300 µL of cold acetonitrile, to the plasma sample.
-
Vortex the mixture vigorously to precipitate the proteins.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto an appropriate HPLC column (e.g., C18).
-
Separate the analyte (Dolasetron) and the internal standard (Dolasetron-d4) using a suitable mobile phase gradient.
-
Detect and quantify the compounds using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Dolasetron and Dolasetron-d4 should be monitored.
-
-
Quantification:
-
Calculate the peak area ratio of the analyte (Dolasetron) to the internal standard (Dolasetron-d4).
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Dolasetron in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Experimental Workflows
Pharmacokinetic Study Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study where Dolasetron-d4 is used as an internal standard for the quantification of Dolasetron in plasma samples.
Caption: Workflow for a pharmacokinetic study using Dolasetron-d4 as an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. orgsyn.org [orgsyn.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Dolasetron | C19H20N2O3 | CID 3033818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 7. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 8. proteopedia.org [proteopedia.org]
- 9. Dolasetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. Pharmacokinetics of intravenous dolasetron in cancer patients receiving high-dose cisplatin-containing chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Programmable Deuteration of Indoles via Reverse Deuterium Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
- 16. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
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